molecular formula C22H18O B12526341 1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene CAS No. 816423-11-7

1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene

Cat. No.: B12526341
CAS No.: 816423-11-7
M. Wt: 298.4 g/mol
InChI Key: CNHXDKQBQXEGSR-UHFFFAOYSA-N
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Description

"1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene" is a symmetrical aromatic compound featuring a central propyne (C≡C) backbone flanked by two benzene rings and a 4-methoxyphenyl substituent at the propargyl carbon. This structure confers unique electronic and steric properties due to the electron-donating methoxy group and the rigid triple bond, making it a candidate for applications in organic synthesis, materials science, or photochemistry.

Properties

CAS No.

816423-11-7

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(1,1-diphenylprop-2-ynyl)-4-methoxybenzene

InChI

InChI=1S/C22H18O/c1-3-22(18-10-6-4-7-11-18,19-12-8-5-9-13-19)20-14-16-21(23-2)17-15-20/h1,4-17H,2H3

InChI Key

CNHXDKQBQXEGSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetylene and benzene derivatives.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium or copper catalysts are often used to facilitate the coupling reactions.

    Temperature: The reaction temperature is typically maintained between 50-100°C to ensure optimal reaction rates.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Organic Synthesis

1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene serves as an important intermediate in organic synthesis. It can be utilized in:

  • Coupling Reactions : The compound can participate in various coupling reactions such as Sonogashira and Suzuki reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
  • Synthesis of Functionalized Materials : The compound can be modified to create polymers or materials with specific electronic or optical properties. For instance, it can be used to synthesize conjugated polymers that exhibit enhanced conductivity or luminescence.

Material Science

In material science, this compound has potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its conjugated structure, it can be incorporated into OLEDs as an emissive layer, improving device efficiency and color purity.
  • Sensors : Its ability to undergo changes in conductivity or fluorescence upon exposure to certain stimuli makes it suitable for use in chemical sensors.

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been investigated for their biological activities:

  • Anticancer Activity : Studies have shown that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, modifications to the methoxy group have been linked to increased potency against breast cancer cells.
  • Antimicrobial Properties : Research indicates that some derivatives exhibit significant antibacterial activity, making them candidates for developing new antibiotics.

Case Study 1: Synthesis of Anticancer Agents

A recent study explored the synthesis of new anticancer agents derived from this compound. By modifying the methoxy group and introducing various substituents on the aromatic rings, researchers developed compounds that showed enhanced activity against MCF-7 breast cancer cells. The study reported an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Development of OLED Materials

Another investigation focused on the incorporation of this compound into OLED devices. The results demonstrated that films made from these compounds exhibited improved electroluminescent properties compared to traditional materials. The study highlighted the potential for commercial applications in display technology.

Mechanism of Action

The mechanism of action of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives with variations in substituents, backbone saturation, and functional groups. Below is a detailed analysis based on evidence from related structures:

Propyne Backbone Derivatives

Compounds with a prop-1-yne core but differing substituents include:

  • (3-Ethoxyprop-1-yne-1,3-diyl)dibenzene (4a) and (3-Methoxyprop-1-yne-1,3-diyl)dibenzene (4b) ():
    • Synthesis : Prepared via reactions involving aldehydes, alkynes, and orthoformates, yielding 81–87% as yellow oils.
    • Properties : The ethoxy (4a) and methoxy (4b) substituents induce distinct NMR shifts. For example, 4a shows ¹H NMR signals at δ 7.58 (d, 2H) and δ 7.50–7.46 (m, 5H), while 4b exhibits similar but distinguishable shifts due to the smaller methoxy group .
    • Comparison : The target compound’s 4-methoxyphenyl group is bulkier and more conjugated than alkoxy substituents, likely reducing solubility and altering reactivity in cross-coupling or cycloaddition reactions.

Allyl/Propene Backbone Derivatives

  • (S,E)-(3-((4-Methoxybenzyl)oxy)prop-1-ene-1,3-diyl)dibenzene (5b) (): Synthesis: Achieved in 97% yield as a colorless oil with 97% stereochemical purity. Properties: The allyloxy chain and 4-methoxybenzyl group result in distinct ¹H NMR signals (e.g., methoxy protons at δ ~3.8) .

Halogenated and Sulfonylated Derivatives

  • (E)-(1-Chloro-3-(phenylsulfonyl)prop-1-ene-1,3-diyl)dibenzene (E-5n) ():
    • Synthesis : Derived via stereospecific isomerization, yielding 80% as a colorless oil.
    • Properties : The sulfonyl and chloro groups introduce strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
    • Comparison : The target compound’s 4-methoxyphenyl group is electron-donating, which could stabilize radical intermediates or polarize the triple bond for electrophilic additions.

Saturated Backbone Analogs

  • 1,3-Diphenylbutane ():
    • Properties : A fully saturated analog with a butane backbone. It has a density of 0.97 g/cm³ and boiling point of 295.1°C .
    • Comparison : The propargyl group in the target compound introduces sp-hybridized carbons, increasing bond strain and reactivity compared to the saturated analog.

Key Comparative Data Table

Compound Name Backbone Substituent Yield Physical State Key NMR Shifts (¹H, CDCl₃) Notable Properties
Target Compound* Propyne 4-Methoxyphenyl - - - High conjugation, rigid structure
(3-Methoxyprop-1-yne)dibenzene (4b) Propyne Methoxy 81% Yellow oil δ 7.58 (d), 7.51–7.47 (m) Moderate solubility
(3-Ethoxyprop-1-yne)dibenzene (4a) Propyne Ethoxy 87% Yellow oil δ 7.58 (d), 7.50–7.46 (m) Similar to 4b but bulkier
(S,E)-5b () Propene 4-Methoxybenzyloxy 97% Colorless oil Methoxy: δ ~3.8 High stereopurity, allyloxy chain
1,3-Diphenylbutane () Butane None - - - Low reactivity, high stability

*Note: Data for the target compound are inferred based on structural analogs.

Biological Activity

1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H22, which indicates a complex aromatic structure with methoxy substituents. The compound's molecular weight is approximately 298.42 g/mol, and it exhibits a melting point ranging from 118 to 119 °C . Its structural characteristics contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate aryl groups through a series of reactions including Sonogashira coupling techniques. The yield and purity are critical factors in ensuring the biological activity is accurately assessed. For example, a study reported yields of around 95% under optimized conditions .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have focused on its effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound demonstrated cytotoxic effects with IC50 values indicating moderate activity. It was noted that the presence of methoxy groups enhances the anticancer potential by increasing lipophilicity and facilitating cellular uptake .
  • MDA-MB-231 Cells : Similar cytotoxicity was observed in estrogen-independent breast cancer cells, suggesting a broad spectrum of activity against different cancer phenotypes. The mechanism appears to involve apoptosis induction through caspase activation pathways .

The proposed mechanism for the anticancer activity involves:

  • Caspase Activation : Flow cytometry analysis revealed that treatment with the compound increases caspase 3 and caspase 8 activity in treated cells, leading to enhanced programmed cell death (apoptosis) .
  • DNA Biosynthesis Inhibition : Studies measuring thymidine incorporation into DNA showed significant reductions in DNA synthesis in treated cancer cells compared to controls, indicating that the compound may disrupt cell proliferation processes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of related compounds:

CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-770Caspase activation
SCT-5MDA-MB-23165Apoptosis induction
SCT-6Fibroblasts>100Minimal effect

These findings suggest that modifications in substituents significantly influence the potency and selectivity of compounds targeting specific cancer types .

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